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Compound of Interest

Compound Name:
2-hydroxy-N-(2-

methoxyethyl)propanamide

CAS No.: 855634-55-8

Cat. No.: B2962239 Get Quote

This technical guide provides a comprehensive overview of 2-hydroxy-N-(2-
methoxyethyl)propanamide, a molecule of interest for researchers, scientists, and

professionals in the field of drug development. This document delves into the compound's

identifiers, physicochemical properties, a plausible synthesis pathway with a detailed

experimental protocol, potential applications derived from its structural features, and a thorough

safety and handling profile.

Core Identification and Physicochemical Properties
2-hydroxy-N-(2-methoxyethyl)propanamide is a chemical compound characterized by a

propanamide backbone with a hydroxyl group at the second position and a methoxyethyl group

attached to the amide nitrogen.

Table 1: Chemical Identifiers for 2-hydroxy-N-(2-methoxyethyl)propanamide
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Identifier Value Source

CAS Number 855634-55-8 [1]

Molecular Formula C6H13NO3 [1]

Molecular Weight 147.17 g/mol [1]

IUPAC Name
2-hydroxy-N-(2-

methoxyethyl)propanamide
N/A

SMILES CC(C(=O)NCCOC)O [1]

A thorough literature search did not yield experimentally determined physicochemical

properties for this specific molecule. However, based on its structure, we can infer the following

properties:

Appearance: Likely a colorless to pale yellow liquid or a low-melting solid at room

temperature.

Solubility: Expected to be soluble in water and polar organic solvents such as ethanol,

methanol, and DMSO, owing to the presence of hydroxyl and amide functional groups

capable of hydrogen bonding.

Boiling Point: Estimated to be relatively high due to its molecular weight and hydrogen

bonding capabilities.

Stability: Likely stable under standard laboratory conditions, though hydrolysis of the amide

bond could occur under strong acidic or basic conditions.

Synthesis of 2-hydroxy-N-(2-
methoxyethyl)propanamide
While a specific, detailed experimental protocol for the synthesis of 2-hydroxy-N-(2-
methoxyethyl)propanamide is not readily available in peer-reviewed literature, a plausible

and efficient synthetic route can be derived from established organic chemistry principles and

patent literature describing the synthesis of related N-(2-alkoxyethyl)alkanamides. The most

logical approach involves the amidation of a lactic acid derivative with 2-methoxyethylamine.
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A direct amidation of lactic acid with 2-methoxyethylamine under solvent-free conditions is a

potential green chemistry approach. This method has been shown to be effective for the

synthesis of other α-hydroxy-amides.

Alternatively, a more classical and adaptable laboratory synthesis can be proposed based on

the reaction of an activated lactic acid derivative, such as an ester or an acyl chloride, with 2-

methoxyethylamine. A U.S. Patent describes a method for preparing N-(2-

alkoxyethyl)alkanamides by reacting a 2-oxazoline with an alcohol in the presence of a strong

base[1]. This suggests a ring-opening reaction of a lactate-derived cyclic precursor could also

be a viable synthetic strategy.

Proposed Experimental Protocol: Amidation of Ethyl
Lactate
This protocol is based on the well-established reaction of esters with amines to form amides.

Objective: To synthesize 2-hydroxy-N-(2-methoxyethyl)propanamide from ethyl lactate and

2-methoxyethylamine.

Materials:

Ethyl lactate

2-Methoxyethylamine

Methanol (or another suitable high-boiling point solvent)

Sodium methoxide (as a catalyst, optional)

Anhydrous sodium sulfate

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser,

dropping funnel, etc.)

Heating mantle and magnetic stirrer

Rotary evaporator
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Apparatus for fractional distillation or column chromatography

Methodology:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add ethyl lactate (1.0 equivalent).

Addition of Amine: Dissolve 2-methoxyethylamine (1.1 equivalents) in a suitable solvent like

methanol and add it dropwise to the stirring solution of ethyl lactate.

Catalysis (Optional): For reactions that are sluggish at reflux, a catalytic amount of a base

such as sodium methoxide can be carefully added to the reaction mixture.

Reaction: Heat the reaction mixture to reflux and maintain it for several hours. The progress

of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography

(GC) to observe the disappearance of the starting materials and the formation of the product.

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst

was used, it should be neutralized with a mild acid.

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by fractional distillation under reduced

pressure or by column chromatography on silica gel, using an appropriate eluent system

(e.g., a mixture of ethyl acetate and hexane).

Characterization: The purified product should be characterized by spectroscopic methods

such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity

and purity.

Diagram 1: Proposed Synthesis Workflow
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Caption: A flowchart illustrating the proposed synthesis of 2-hydroxy-N-(2-
methoxyethyl)propanamide.

Potential Applications in Drug Development
While no specific applications for 2-hydroxy-N-(2-methoxyethyl)propanamide in drug

development are documented, its structural motifs suggest several potential uses:

Excipient in Pharmaceutical Formulations: The combination of a hydrophilic hydroxyl group

and a more lipophilic methoxyethyl group gives the molecule amphiphilic character. This

could make it a useful solubilizing agent or co-solvent for poorly water-soluble active

pharmaceutical ingredients (APIs) in liquid or semi-solid dosage forms.

Intermediate in Medicinal Chemistry: The hydroxyl and amide functionalities provide reactive

handles for further chemical modifications. It could serve as a building block in the synthesis

of more complex molecules with potential therapeutic activity. N-substituted amides are a

common feature in many drug molecules.

Drug Delivery Systems: The properties of this molecule might be beneficial in the design of

drug delivery systems. For instance, it could be explored as a component of hydrogels,

microemulsions, or as a permeation enhancer for transdermal drug delivery.

Analytical Characterization
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The identity and purity of synthesized 2-hydroxy-N-(2-methoxyethyl)propanamide would be

confirmed using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the methyl, methine, methylene, hydroxyl,

and amide protons, with specific chemical shifts and coupling patterns confirming the

connectivity.

¹³C NMR: Would display distinct peaks for each of the six carbon atoms in the molecule,

providing further structural confirmation.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch

(broad, around 3300 cm⁻¹), N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide

(strong, around 1640 cm⁻¹), and C-O stretches.

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the molecule

(m/z 147.17) would be observed, along with a characteristic fragmentation pattern that could

be used for structural elucidation.

Safety and Handling
A specific Safety Data Sheet (SDS) for 2-hydroxy-N-(2-methoxyethyl)propanamide is not

publicly available. Therefore, a comprehensive hazard analysis based on the functional groups

present in the molecule and data from similar compounds is crucial.

Hazard Analysis:

Amide Group: Amides are generally considered to be of low toxicity. However, some amides

can be skin and eye irritants.

Hydroxyl Group: Alcohols are typically flammable and can be irritants.

Methoxyethyl Group: Ether linkages are generally stable, but some ethers can form

explosive peroxides upon prolonged exposure to air and light.

Recommended Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves (nitrile or neoprene), and a lab coat.

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume

hood, to avoid inhalation of any potential vapors.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from strong oxidizing agents, acids, and bases.

Disposal: Dispose of the compound and any contaminated materials in accordance with

local, state, and federal regulations.

First Aid Measures:

In case of skin contact: Immediately wash with plenty of soap and water.

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing.

If inhaled: Move the person into fresh air and keep comfortable for breathing.

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Conclusion
2-hydroxy-N-(2-methoxyethyl)propanamide is a molecule with potential utility in various

scientific and industrial domains, particularly in drug development as an excipient or a synthetic

intermediate. While detailed information about this specific compound is limited, this guide

provides a robust framework for its synthesis, characterization, and safe handling based on

established chemical principles and data from related compounds. Further research is

warranted to fully elucidate its properties and explore its potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines
from 2-oxazolines - Google Patents [patents.google.com]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-hydroxy-N-(2-
methoxyethyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2962239#cas-number-and-identifiers-for-2-hydroxy-
n-2-methoxyethyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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